molecular formula C12H13NO4S B166467 Oxycarboxin CAS No. 5259-88-1

Oxycarboxin

Cat. No.: B166467
CAS No.: 5259-88-1
M. Wt: 267.3 g/mol
InChI Key: AMEKQAFGQBKLKX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Oxycarboxine plays a significant role in biochemical reactions. It acts as an inhibitor of succinate dehydrogenase (SDHI), a key enzyme in the tricarboxylic acid cycle . By binding to the quinone reduction site of the enzyme complex, Oxycarboxine prevents ubiquinone from doing so, thereby disrupting the tricarboxylic acid cycle and the electron transport chain .

Cellular Effects

The inhibition of succinate dehydrogenase by Oxycarboxine has profound effects on various types of cells and cellular processes. As succinate dehydrogenase plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, its inhibition disrupts these processes, leading to a decrease in ATP production and potentially inducing cellular stress .

Molecular Mechanism

Oxycarboxine exerts its effects at the molecular level primarily through its interaction with succinate dehydrogenase. It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding . This inhibits the function of succinate dehydrogenase, disrupting the tricarboxylic acid cycle and the electron transport chain .

Metabolic Pathways

Oxycarboxine is involved in the metabolic pathway related to the tricarboxylic acid cycle. By inhibiting succinate dehydrogenase, it disrupts this pathway, potentially affecting metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of Oxycarboxine is likely to be widespread due to its small size and lipophilic nature, allowing it to diffuse across cell membranes. Its primary site of action is the mitochondria, where succinate dehydrogenase is located .

Preparation Methods

Oxycarboxin is synthesized through the oxidation of carboxin. The process begins with the treatment of ethyl 2-chloroacetoacetate with 2-mercaptoethanol and a base, followed by cyclization and water removal under acidic conditions. The resultant ethyl ester of the 1,4-oxathiine heterocycle is then formed into an amide with aniline using standard conditions via the carboxylic acid and acid chloride. The synthesis is completed by treatment with 30% hydrogen peroxide in acetic acid .

Chemical Reactions Analysis

Oxycarboxin undergoes various chemical reactions, including:

Scientific Research Applications

Oxycarboxin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Oxycarboxin is similar to other SDHI inhibitors, such as carboxin. it is unique due to its specific chemical structure and the particular way it inhibits succinate dehydrogenase. Other similar compounds include:

    Carboxin: Another SDHI inhibitor with a slightly different chemical structure.

    Boscalid: A fungicide that also inhibits succinate dehydrogenase but has a different chemical composition.

    Flutolanil: Another SDHI inhibitor used in agriculture.

Properties

IUPAC Name

6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide
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InChI

InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)
Source PubChem
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InChI Key

AMEKQAFGQBKLKX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H13NO4S
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DSSTOX Substance ID

DTXSID8034792
Record name Oxycarboxin
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Molecular Weight

267.30 g/mol
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Physical Description

Off-white or white solid; [HSDB]
Record name Oxycarboxin
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Flash Point

219 °C
Record name OXYCARBOXIN
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Solubility

38 [ug/mL] (The mean of the results at pH 7.4), In water, 1,400 mg/L at 25 °C, 83.7 g/L in acetone, 8.8 g/L in hexane
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Density

1.41 g/cu cm
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Vapor Pressure

0.00000004 [mmHg], 4.2X10-8 mm Hg
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Mechanism of Action

Oxycarboxin inhibited the growth of rhizobia in vitro at concentration of 19 ug/mL. Growth inhibition appeared to be primarily due to inhibition of respiration. The effect of oxycarboxin was more pronounced on RNA. Inhibition was transitory and the bacterium overcame this initial inhibition without mutation., /Oxycarboxin inhibits/ oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone., Oxycarboxin inhibits oxidative metabolism and specifically succinate dehydrogenase activity in both fungal and vertebrate mitochondria, but the potency was much higher against the enzyme from the target species (Rhizoctonia solani, I50 = 6.8 uM; Ustilago maydis, I50 = 8.0 uM) than vertebrates (rat and mouse liver , I50 = 50-100 uM). It is less potent than carboxin as an inhibitor of complex II in both fungi and vertebrates.
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Color/Form

OFF-WHITE CRYSTALS, White solid

CAS No.

5259-88-1
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Melting Point

119.5 to 121.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What specific plant disease does Oxycarboxine show efficacy against, as described in the provided research?

A1: Oxycarboxine demonstrates efficacy against crown rust, specifically caused by the fungal pathogen Puccinia coronata f. sp. lolii (synonym: Puccinia lolii Niels.) in ryegrass. [] This fungal disease can significantly impact the yield and quality of ryegrass, a valuable forage crop.

Q2: How does the application of Oxycarboxine impact the yield of ryegrass infected with crown rust?

A2: The research indicates that Oxycarboxine application leads to both a quantitative and qualitative improvement in the forage yield of ryegrass by effectively controlling the crown rust pathogen. [] This suggests that Oxycarboxine not only reduces the severity of the disease but also contributes to healthier plant growth and higher quality forage.

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